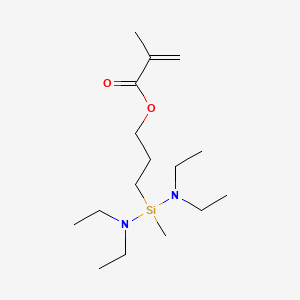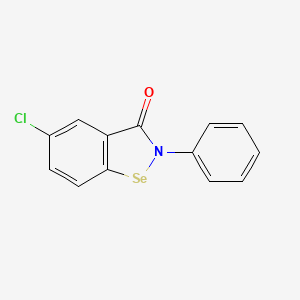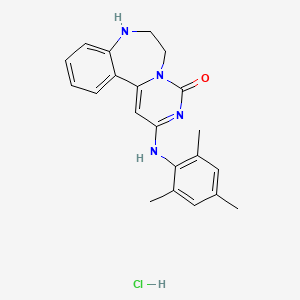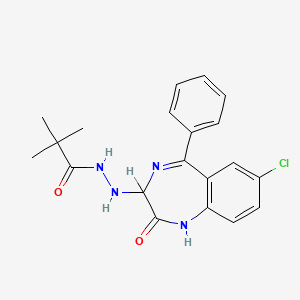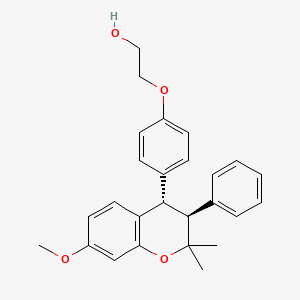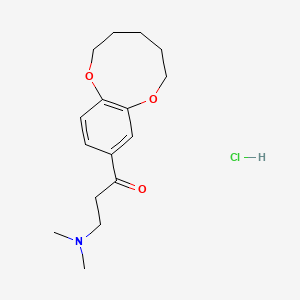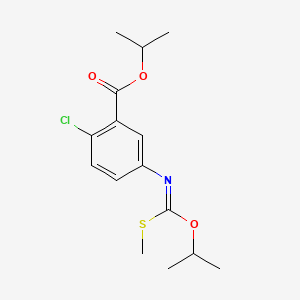
Benzoic acid, 2-chloro-5-(((1-methylethoxy)(methylthio)methylene)amino)-, 1-methylethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzoic acid, 2-chloro-5-(((1-methylethoxy)(methylthio)methylene)amino)-, 1-methylethyl ester is a complex organic compound with a unique structure that includes a benzoic acid core substituted with chlorine, methylethoxy, and methylthio groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzoic acid, 2-chloro-5-(((1-methylethoxy)(methylthio)methylene)amino)-, 1-methylethyl ester typically involves multi-step organic reactions. The process begins with the chlorination of benzoic acid, followed by the introduction of the methylethoxy and methylthio groups through nucleophilic substitution reactions. The final step involves esterification to form the 1-methylethyl ester.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process is designed to be scalable and cost-effective for large-scale production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.
Substitution: The chlorine atom in the benzoic acid ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoic acid derivatives.
科学研究应用
Benzoic acid, 2-chloro-5-(((1-methylethoxy)(methylthio)methylene)amino)-, 1-methylethyl ester has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorine, methylethoxy, and methylthio groups can influence its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the observed biological effects.
相似化合物的比较
- Benzoic acid, 2-chloro-5-(((1-methylethoxy)carbonyl)amino)-, 1-methylethyl ester
- Benzoic acid, 2-chloro-5-(((1-methylethoxy)(methylthio)methylene)amino)-, ethyl ester
Comparison: Compared to similar compounds, Benzoic acid, 2-chloro-5-(((1-methylethoxy)(methylthio)methylene)amino)-, 1-methylethyl ester is unique due to the specific combination of substituents on the benzoic acid core. This unique structure can result in different chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
135812-48-5 |
|---|---|
分子式 |
C15H20ClNO3S |
分子量 |
329.8 g/mol |
IUPAC 名称 |
propan-2-yl 2-chloro-5-[[methylsulfanyl(propan-2-yloxy)methylidene]amino]benzoate |
InChI |
InChI=1S/C15H20ClNO3S/c1-9(2)19-14(18)12-8-11(6-7-13(12)16)17-15(21-5)20-10(3)4/h6-10H,1-5H3 |
InChI 键 |
YWZKWJXMUXGOPQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC(=O)C1=C(C=CC(=C1)N=C(OC(C)C)SC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


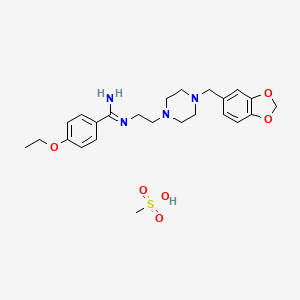
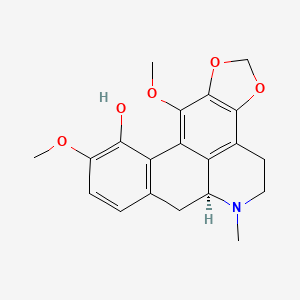
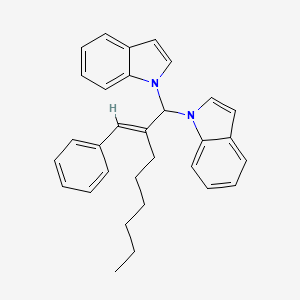
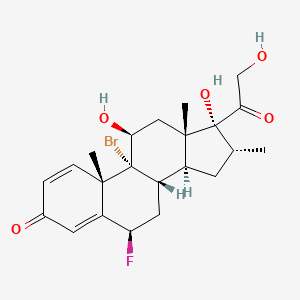


![5-ethyl-5,7,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),11,13,15-tetraen-4-one](/img/structure/B12703917.png)
